molecular formula C17H16N2OS B2964898 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide CAS No. 314076-37-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

Cat. No. B2964898
CAS RN: 314076-37-4
M. Wt: 296.39
InChI Key: HYWVXZNOBMXHDR-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide” is a small molecule . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C16H13FN2OS . The average mass is 300.351 Da and the monoisotopic mass is 300.073261943 Da .

Scientific Research Applications

Telomerase Inhibition for Cancer Treatment

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide: has been studied for its potential as a telomerase inhibitor . Telomerase is an enzyme that maintains the length of telomeres, which are protective structures at the ends of chromosomes. In most human somatic cells, telomerase is inactive, but in cancer cells, it is often reactivated, allowing them to replicate indefinitely. By inhibiting telomerase, this compound could potentially limit the proliferation of cancer cells, making it a promising candidate for anticancer therapy.

Molecular Dynamics Simulation

The compound has been used in molecular dynamics simulations to understand its interaction with the telomerase enzyme . These simulations help researchers visualize how the compound binds to the enzyme and disrupts its function. This is crucial for the design of more effective telomerase inhibitors that could be developed into cancer therapies.

Biological Evaluation Against Non-Small Cell Lung Cancer

Specific analogs of MFCD01011511 have been synthesized and biologically evaluated against non-small cell lung cancer . These studies involve testing the compound’s ability to inhibit telomerase in living cancer cells, which is a key step in assessing its therapeutic potential.

Anti-Microbial Screening

Another application of this compound is in anti-microbial screening. The benzothiophene nucleus, present in MFCD01011511 , is known for its bioactivity and has been explored for its anti-microbial properties . This could lead to the development of new anti-microbial agents to combat resistant strains of bacteria.

Drug Discovery and Design

The structural features of MFCD01011511 make it a valuable scaffold in drug discovery and design . Its core structure can be modified to create new compounds with potential therapeutic applications, not only in oncology but also in other areas of medicine.

Study of Cell Replication and Proliferation

Due to its role in telomere and telomerase research, MFCD01011511 is also important in the broader study of cell replication and proliferation . Understanding how cells maintain their chromosomal integrity and how this process goes awry in diseases like cancer is fundamental to the field of cellular biology.

Safety and Hazards

The safety and hazards associated with this compound are not available .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-5-4-6-12(9-11)16(20)19-17-14(10-18)13-7-2-3-8-15(13)21-17/h4-6,9H,2-3,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWVXZNOBMXHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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